molecular formula C11H20N4O B11739717 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11739717
M. Wt: 224.30 g/mol
InChI Key: IDTGCQMKHZIGNR-UHFFFAOYSA-N
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Description

3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    N-alkylation: The butyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole-5-carboxamide: Lacks the butyl and isopropyl groups.

    N-butyl-1H-pyrazole-5-carboxamide: Lacks the amino and isopropyl groups.

    1-(propan-2-yl)-1H-pyrazole-5-carboxamide: Lacks the amino and butyl groups.

Uniqueness

The presence of the amino, butyl, and isopropyl groups in 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, or improved stability.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

5-amino-N-butyl-2-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C11H20N4O/c1-4-5-6-13-11(16)9-7-10(12)14-15(9)8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16)

InChI Key

IDTGCQMKHZIGNR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NN1C(C)C)N

Origin of Product

United States

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